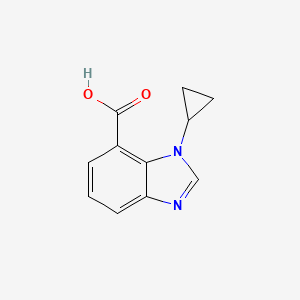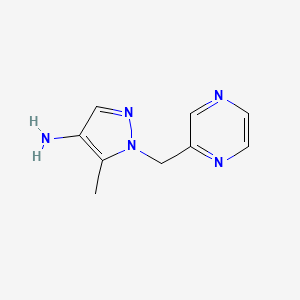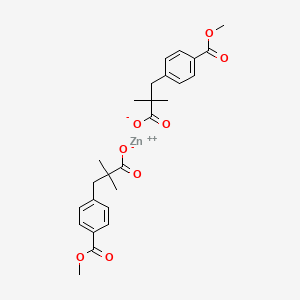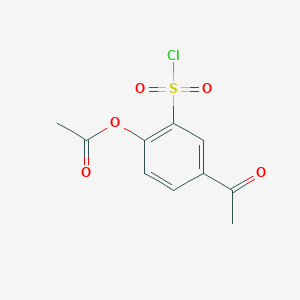
4-Acetyl-2-(chlorosulfonyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-(chlorosulfonyl)phenyl acetate is an organic compound with the molecular formula C10H9ClO5S It is a derivative of phenyl acetate, where the phenyl ring is substituted with acetyl and chlorosulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate typically involves the acetylation of 4-(chlorosulfonyl)phenol followed by esterification. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the presence of a base such as pyridine to neutralize the generated acid. The esterification step can be carried out using an alcohol, typically methanol or ethanol, in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-2-(chlorosulfonyl)phenyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamide and Sulfonate Derivatives: Formed from substitution reactions.
Phenol and Acetic Acid Derivatives: Resulting from hydrolysis.
Sulfonic and Sulfinic Acids: Products of oxidation and reduction reactions.
Applications De Recherche Scientifique
4-Acetyl-2-(chlorosulfonyl)phenyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs, particularly those targeting sulfonamide-sensitive pathways.
Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Acetate: Lacks the chlorosulfonyl and acetyl groups, making it less reactive.
4-(Chlorosulfonyl)phenyl Acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.
4-Acetylphenyl Acetate: Lacks the chlorosulfonyl group, resulting in different chemical behavior.
Uniqueness
4-Acetyl-2-(chlorosulfonyl)phenyl acetate is unique due to the presence of both acetyl and chlorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H9ClO5S |
|---|---|
Poids moléculaire |
276.69 g/mol |
Nom IUPAC |
(4-acetyl-2-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3 |
Clé InChI |
UTBYBEBKCHWYFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


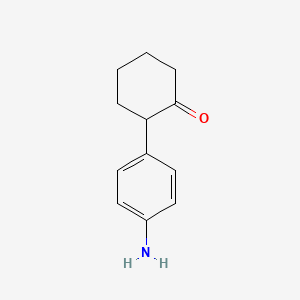
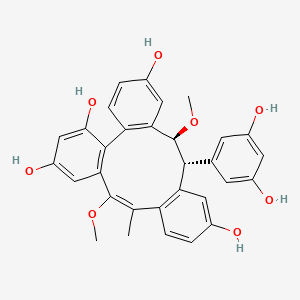
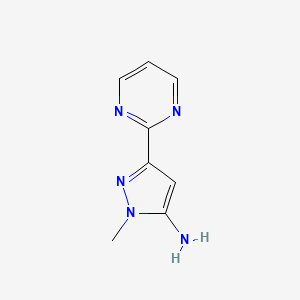
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)

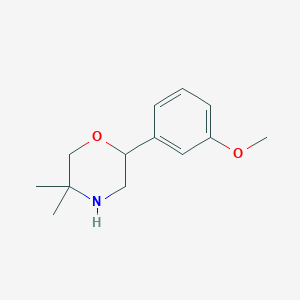
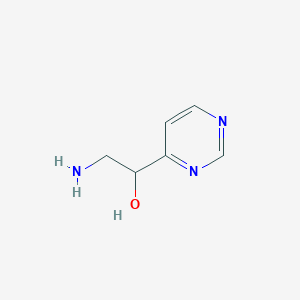


![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
